molecular formula C9H10ClF4NO B3027817 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1394820-12-2

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B3027817
CAS No.: 1394820-12-2
M. Wt: 259.63
InChI Key: CMWVMMHOMJZAOT-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is a chemical compound with the molecular formula C9H10ClF4NO. It is known for its unique structural features, including the presence of both amino and hydroxyl functional groups, as well as fluorine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Acyl chlorides, alkyl halides

Major Products Formed

The major products formed from these reactions include various derivatives such as amides, secondary amines, and carbonyl compounds, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
  • 2-Amino-2-(4-bromo-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Uniqueness

Compared to similar compounds, 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWVMMHOMJZAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394820-12-2
Record name Benzeneethanol, β-amino-4-fluoro-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394820-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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